1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium
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Overview
Description
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring, a chlorinated phenyl group, and multiple sulfonyl groups
Preparation Methods
The synthesis of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium involves several steps:
Starting Materials: The synthesis begins with the preparation of the chlorinated phenyl group and the pyridinium ring.
Reaction Conditions: The reaction typically involves the use of strong acids or bases to facilitate the formation of the pyridinium ring and the attachment of the sulfonyl groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups are believed to play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium can be compared with similar compounds such as:
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(methylsulfonyl)but-2-en-2-yl]pyridinium: This compound has methylsulfonyl groups instead of propylsulfonyl groups, leading to differences in reactivity and biological activity.
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(ethylsulfonyl)but-2-en-2-yl]pyridinium: The presence of ethylsulfonyl groups affects the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C23H29ClNO5S2+ |
---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
(E)-4-chloro-1-(2,4-dimethylphenyl)-3,4-bis(propylsulfonyl)-2-pyridin-1-ium-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C23H29ClNO5S2/c1-5-14-31(27,28)22(23(24)32(29,30)15-6-2)20(25-12-8-7-9-13-25)21(26)19-11-10-17(3)16-18(19)4/h7-13,16,23H,5-6,14-15H2,1-4H3/q+1/b22-20+ |
InChI Key |
GDBXBZDPCHBHQK-LSDHQDQOSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C(/C(=C(/C(=O)C1=C(C=C(C=C1)C)C)\[N+]2=CC=CC=C2)/S(=O)(=O)CCC)Cl |
Canonical SMILES |
CCCS(=O)(=O)C(C(=C(C(=O)C1=C(C=C(C=C1)C)C)[N+]2=CC=CC=C2)S(=O)(=O)CCC)Cl |
Origin of Product |
United States |
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